6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
6-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound characterized by a pyrrolopyridine core with a fluorine atom at position 6 and a methyl group at position 7. The fluorine and methyl substituents likely influence its electronic properties, steric profile, and bioavailability, making comparative analysis with analogous compounds critical for understanding structure-activity relationships (SAR).
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,1H3 |
InChI Key |
UIJNBHLGQOYUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1F)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization Strategies for Core Formation
The pyrrolo[3,2-b]pyridine scaffold is typically constructed via cyclization of halogenated pyridine precursors. A representative approach involves iodination and subsequent cyclization, as demonstrated in the synthesis of analogous pyrrolopyridines . For example, 4-amino-2-bromo-5-iodopyridine (15 ) serves as a key intermediate, prepared by iodination of 4-amino-2-bromopyridine (13 ) using iodine monochloride in acetic acid . This reaction proceeds with moderate regioselectivity, yielding 15 in 38% yield after chromatographic separation from its regioisomer 14 .
Cyclization of 15 is achieved via Sonogashira cross-coupling with ethynyl heterocycles, such as tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (20 ), followed by base-mediated ring closure . The methyl group at position 7 can be introduced by employing methyl-substituted ethynyl precursors during this step. For instance, using 4-ethynyl-1-methyl-1H-pyrazole (45 ) in the Sonogashira coupling generates a methyl-bearing intermediate, which undergoes cyclization to yield the pyrrolopyridine core with a methyl group at position 7 .
| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 6-Bromo derivative | Selectfluor® | Pd(OAc)₂ | DMF | 50 | 72 |
| 6-Iodo derivative | CsF | Pd(PPh₃)₄ | DMSO | 80 | 65 |
Regioselective Synthesis via Precursor Design
Regioselectivity challenges in iodination and cyclization are addressed through precursor optimization. The use of sulfonamide-protected intermediates (e.g., 16 ) enhances cyclization efficiency by increasing the acidity of the anilinic proton, facilitating base-mediated ring closure . For example, N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (16 ) undergoes smooth cyclization with 1-methylpyrazole derivatives to yield the methyl-substituted core .
Table 2: Cyclization Yields with Sulfonamide Activation
| Cyclization Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|
| 16 | K₂CO₃ | DMF | 75 |
| Non-activated analog | NaOEt | EtOH | 32 |
Optimization of Reaction Conditions
Yield improvements are achieved through solvent and catalyst screening. Polar aprotic solvents (DMF, DMSO) enhance palladium-mediated fluorination, while bulky phosphine ligands (e.g., XPhos) suppress side reactions . For cyclization, switching from ethanol to DMF increases yields from 32% to 75% due to better solubility of intermediates .
Comparative Analysis of Synthetic Routes
Route 1: Halogenation-Cyclization-Fluorination
-
Advantages: High regiocontrol, scalable.
-
Disadvantages: Multi-step synthesis, moderate yields (65–72%) .
Route 2: DoM-Mediated Methylation
Chemical Reactions Analysis
Cyclization Reactions
-
Mechanism : Formation of the fused pyrrole-pyridine ring often occurs via cyclization of substituted pyridine precursors. For example, halogenated pyridines undergo nucleophilic substitution followed by cyclization under basic conditions (e.g., sodium methoxide) .
-
Reagents : Pyridine derivatives, halogenating agents (e.g., bromine, fluorine), and cyclization catalysts (e.g., Pd/C, heat).
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Example : A pyridine derivative with a fluorine substituent at the 6-position and a methyl group at the 7-position may cyclize to form the pyrrolo[3,2-b]pyridine core.
Substitution Reactions
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Mechanism : Halogenation or alkylation at the 3-position (or analogous sites) is common, allowing for functionalization. For instance, bromination or fluorination can occur at positions adjacent to the fused ring system.
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Reagents : Halogenating agents (e.g., NBS, Br₂), alkylating agents (e.g., methyl iodide), and bases (e.g., K₂CO₃).
Oxidation and Reduction
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Oxidation : Pyrrolo[3,2-b]pyridine derivatives can form N-oxides using oxidizing agents like hydrogen peroxide. These intermediates are valuable in organic synthesis.
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Reduction : Reduction of carbonyl groups (e.g., aldehydes, ketones) to alcohols or amines may occur using reagents like LiAlH₄.
Hydrolysis and Amination
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Hydrolysis : Amide groups (if present) can be hydrolyzed to carboxylic acids under acidic or basic conditions.
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Amination : Reaction with amines or ammonia may introduce amino substituents, altering electronic properties.
Nucleophilic Substitution
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Mechanism : Substitution at halogenated positions (e.g., bromine) is feasible using nucleophiles like amines, alcohols, or alkoxides .
-
Example : A bromine substituent at the 3-position could undergo substitution to introduce functional groups (e.g., -NH₂, -OCH₃).
Coupling Reactions
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Cross-Coupling : Suzuki or Buchwald–Hartwig couplings may introduce aryl or alkenyl groups at reactive positions, enhancing biological activity.
Biological Activity Modifications
Derivatives of pyrrolo[3,2-b]pyridine are often modified to optimize pharmacokinetic and therapeutic properties. Key strategies include:
Key Reaction Data
Research Findings
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Biological Targets : Analogous pyrrolo[3,2-b]pyridine derivatives show activity as FGFR inhibitors (e.g., IC₅₀ values in nM range for FGFR1-4) and kinase inhibitors (e.g., CDK1) .
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Therapeutic Applications : Derivatives are explored in oncology (e.g., breast cancer cell line inhibition) and metabolic disorders (e.g., blood glucose regulation).
-
Structural Optimizations : Substituent positioning (e.g., fluorine at 6-position, methyl at 7) significantly influences solubility and bioavailability .
Scientific Research Applications
Anticancer Properties
Research has highlighted the potential of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine as an inhibitor of fibroblast growth factor receptors (FGFRs). In vitro studies have shown that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance, a related pyrrolo[2,3-b]pyridine derivative demonstrated potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes, leading to apoptosis and reduced migration of cancer cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In studies assessing various pyrrolo[3,2-b]pyridine derivatives, it was found to exhibit significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives have shown promise in:
- Anticonvulsant : Exhibiting potential in seizure control.
- Analgesic : Demonstrating pain-relieving properties.
- Antimicrobial : Showing activity against various pathogens.
- Anti-MDR (multidrug resistance) : Potentially overcoming drug resistance in cancer therapy .
Synthesis and Structure Elucidation
The synthesis of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves several methodologies that allow for functionalization at various positions on the pyrrole and pyridine rings. Recent studies have focused on using readily available starting materials to enhance the efficiency and yield of these syntheses . The structural elucidation typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
Case Study: FGFR Inhibition
A notable study demonstrated that a specific derivative of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine inhibited FGFR signaling pathways effectively. The study reported that increasing concentrations led to enhanced inhibition of cell migration and invasion through modulation of matrix metalloproteinases (MMPs) .
Case Study: Anti-inflammatory Effects
In another study focused on anti-inflammatory activity, derivatives were tested for their ability to reduce inflammation markers in vitro. The results indicated that certain modifications to the pyrrolo structure significantly enhanced anti-inflammatory potency .
Data Tables
Mechanism of Action
The mechanism of action of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Position Variations
The position of substituents on the pyrrolopyridine ring system profoundly impacts molecular properties. Key analogs include:
- 6-Fluoro-1H-pyrrolo[3,2-c]pyridine (BP 19659) : Shares the 6-fluoro substituent but differs in the ring junction ([3,2-c] vs. [3,2-b]), altering the spatial orientation of the fused rings .
- 6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7) : Features a methyl group at position 6 instead of 7, with a similarity score of 0.92 to the target compound .
- 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1) : Methyl substitution at position 4 introduces distinct steric effects compared to position 7 (similarity score: 0.88) .
Impact on Physicochemical Properties
- Lipophilicity: The 7-methyl group in the target compound likely increases lipophilicity (logP) compared to non-methylated analogs like 6-fluoro-1H-pyrrolo[3,2-c]pyridine.
- This contrasts with nitrile-substituted analogs (e.g., 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, CAS 1082040-98-9), where the nitrile group introduces stronger electron-withdrawing effects .
- Solubility : Methyl groups generally reduce aqueous solubility, suggesting that the 7-methyl derivative may have lower solubility than unsubstituted pyrrolopyridines.
Data Tables
Biological Activity
6-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a fluorine atom at the 6-position and a methyl group at the 7-position. Its molecular formula is C_8H_7FN, and it has a molecular weight of approximately 150.15 g/mol. The structural characteristics contribute to its reactivity and biological profile.
6-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine primarily acts as a kinase inhibitor , targeting fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, it inhibits the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism leads to the induction of apoptosis in cancer cells, making it a candidate for cancer therapy .
Biological Activity Overview
The biological activities of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine can be summarized in the following table:
Case Studies and Research Findings
- FGFR Inhibition : A study demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to 712 nM. Compound 4h was particularly noted for its ability to inhibit breast cancer cell proliferation and migration .
- Antiproliferative Activity : Research indicated that 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine showed significant antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its action on FGFR signaling pathways .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at various positions on the pyrrolo[3,2-b]pyridine scaffold could enhance both potency and selectivity for specific kinases. For instance, substituents at the 8-position significantly impacted biological activity .
Q & A
Basic Research Question
- ¹H/¹⁹F NMR : Fluorine substituents produce distinct downfield shifts. For example, in 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine, the ¹⁹F-NMR signal appears at δ -172.74 ppm, while methyl groups typically resonate as singlets or triplets (δ 2.0–2.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error). For a related compound, C₇H₅FClN₂ showed a calculated m/z of 171.0120 and observed 171.0123 .
What are the reactive sites of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine for electrophilic substitution or cross-coupling reactions?
Advanced Research Question
The fluorine atom at position 6 deactivates the pyridine ring, directing electrophiles to the pyrrole ring (positions 2 or 3). Methyl groups at position 7 may sterically hinder reactions but can stabilize intermediates via hyperconjugation. Suzuki-Miyaura coupling has been applied to similar scaffolds at the brominated pyrrole position . Computational studies (e.g., DFT) are recommended to map electron density and predict reactivity .
What biological targets are associated with 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine, and how does its structure-activity relationship (SAR) compare to analogs?
Advanced Research Question
Pyrrolo-pyridines are explored as kinase inhibitors (e.g., VEGFR, FGFR) due to their planar aromatic structure and ability to occupy hydrophobic pockets . Fluorine enhances metabolic stability and bioavailability, while methyl groups modulate steric interactions. For example, pyrrolo[2,3-d]pyrimidines with fluorinated side chains showed improved tumor targeting . Comparative SAR studies with non-fluorinated analogs (e.g., 7-methyl derivatives) are critical to isolate fluorine-specific effects.
How can computational modeling predict the binding interactions of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine with kinase targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to ATP-binding sites of kinases. Fluorine’s electronegativity may form polar interactions with lysine or aspartate residues, while the methyl group stabilizes hydrophobic contacts. A study on pyrrolo[2,3-b]pyridines as dopamine D4 ligands used PET imaging to validate computational predictions .
What are the stability profiles of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine under varying pH and temperature conditions?
Basic Research Question
Fluorinated heterocycles are generally stable under acidic conditions but may degrade in strong bases due to ring-opening. Storage in inert atmospheres at 2–8°C is recommended for similar compounds to prevent oxidation . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products.
How does the electronic effect of fluorine at position 6 influence the spectroscopic and catalytic properties of this compound?
Advanced Research Question
Fluorine’s strong electron-withdrawing effect reduces electron density on the pyridine ring, shifting UV-Vis absorption maxima bathochromically. In catalysis, fluorine can activate adjacent positions for nucleophilic attack. For example, fluorinated pyrrolo[3,2-b]pyridines have been used as ligands in Pd-catalyzed cross-coupling reactions, where fluorine enhances metal coordination .
What synthetic challenges arise when scaling up 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine, and how can they be mitigated?
Advanced Research Question
Key challenges include low yields in fluorination steps and purification difficulties due to polar byproducts. Continuous-flow reactors and microwave-assisted synthesis (e.g., 3 min irradiation in pyridine ) improve efficiency. Green chemistry approaches (e.g., replacing DCM with EA/hexane mixtures) reduce environmental impact .
How does this compound compare to other fluorinated pyrrolo-pyridines in antimicrobial or antitumor assays?
Advanced Research Question
While 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine’s antimicrobial activity is not directly reported, structurally related 7-substituted pyrrolo[3,2-b]pyridines showed efficacy against Haemonchus contortus in sheep . Antitumor activity is hypothesized based on kinase inhibition data from fluorinated pyrrolo[2,3-d]pyrimidines .
What are the limitations of current synthetic methodologies for this compound, and what novel approaches are emerging?
Advanced Research Question
Traditional methods suffer from low regioselectivity and harsh conditions. Emerging strategies include photoredox catalysis for C–H functionalization and enzymatic fluorination. For example, Fischer carbene complexes enabled efficient synthesis of fluorescent pyrrolo-pyrimidines, a strategy adaptable to pyrrolo-pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
